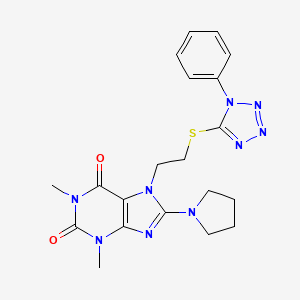
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves its ability to inhibit certain enzymes, including PDE5 and MAO. By inhibiting these enzymes, this compound can increase the levels of certain neurotransmitters and other signaling molecules in the body, which can have a range of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide are complex and multifaceted. Some of the primary effects of this compound include its ability to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes, including PDE5 and MAO. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and their potential role in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide. Some of the primary areas of interest include its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other signaling molecules in the body. Finally, there is a need for further research on the potential toxicity and side effects of this compound, which will be critical for its future use in medicine and other applications.
Métodos De Síntesis
The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The synthesis process involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylhydrazine to form the intermediate product, 4-fluorobenzoyl-4-methylphenylhydrazine. This intermediate product is then reacted with 2,3-dihydro-1H-indolizine-1-carboxylic acid to form the final product, 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide.
Aplicaciones Científicas De Investigación
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of pharmacology, where this compound has shown promising results as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as an inhibitor of certain enzymes, including phosphodiesterase 5 (PDE5) and monoamine oxidase (MAO).
Propiedades
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHZJFWONDGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903298.png)

![N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2903303.png)
![1-(2-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2903305.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-(3,5-dimethyl-1-benzofuran-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2903307.png)
![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)
![Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2903310.png)



![(Z)-methyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903315.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2903316.png)